

Application Note: Preparation of Standard Solutions of Monosodium Adipate

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Compound of Interest

Compound Name: Hexanedioic acid, sodium salt (1:)

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Abstract

This application note provides detailed protocols for the preparation of primary and working standard solutions of hexanedioic acid, sodium salt (1:1), also known as monosodium adipate. Accurate and precise preparation of standard solutions is fundamental for achieving reliable and reproducible results in various analytical applications, including chromatography, titration, and formulation studies. The procedures outlined below are intended for researchers, scientists, and professionals in the drug development and chemical analysis fields.

Introduction

Monosodium adipate ($C_6H_9NaO_4$) is the monosodium salt of adipic acid, a dicarboxylic acid. It serves as a crucial component in various applications, such as a buffering agent, a raw material in organic synthesis, and a reference standard in analytical testing. The accuracy of quantitative analyses heavily relies on the precise concentration of the standard solutions used for calibration and control. This document describes the standard weighing and dilution methods for preparing these solutions.[1][2]

Physicochemical Properties

Chemical Name: Hexanedioic acid, sodium salt (1:1); Sodium hydrogen adipate[3]

CAS Number: 18996-34-4[3]



Molecular Formula: C₆H₉NaO₄

Molecular Weight: 168.13 g/mol

Appearance: White, odorless crystalline powder[3]

• Solubility: Freely soluble in water, soluble in ethanol[3]

Materials and Apparatus Materials

- Monosodium Adipate (analytical grade, purity ≥99%)
- Deionized (DI) or Distilled Water (Type II or better)

Apparatus

- Analytical Balance (4-decimal place, e.g., ± 0.0001 g)
- Class A Volumetric Flasks (e.g., 100 mL, 250 mL, 500 mL, 1000 mL)
- Class A Volumetric Pipettes (e.g., 1 mL, 5 mL, 10 mL, 25 mL)
- Beakers
- Glass stirring rod
- Spatula
- · Weighing paper or boat
- · Wash bottle with deionized water
- · Pipette bulb or controller
- · Appropriate labels

Experimental Protocols



Protocol 1: Preparation of a Primary Stock Standard Solution (e.g., 1000 mg/L)

This protocol describes the preparation of a 1000 mg/L (1 g/L) primary stock solution of monosodium adipate.

Calculation:

- To prepare 1000 mL (1 L) of a 1000 mg/L solution, 1.0000 g of monosodium adipate is required.
- Adjust the mass based on the purity of the standard. For example, if the purity is 99.5%, the required mass is 1.0000 g / 0.995 = 1.0050 g. For this protocol, we will assume 100% purity.

Weighing:

- Place a clean, dry weighing boat on the analytical balance and tare the balance.
- Carefully weigh exactly 1.0000 g of monosodium adipate into the weighing boat.[1][4]
 Record the exact mass.

Dissolution:

- Carefully transfer the weighed powder into a clean 1000 mL Class A volumetric flask using a powder funnel.
- Rinse the weighing boat and funnel with small volumes of deionized water, ensuring all the powder is transferred into the flask.
- Add approximately 500-700 mL of deionized water to the flask.
- Swirl the flask gently or stir with a magnetic stirrer until the solid is completely dissolved.[1]
 [4]

Dilution to Volume:

Once dissolved, allow the solution to equilibrate to room temperature.



- Carefully add deionized water until the bottom of the meniscus is aligned with the
 calibration mark on the neck of the volumetric flask.[1][4] Use a dropper or pipette for the
 final additions to avoid overshooting the mark.
- Homogenization & Labeling:
 - Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.
 - Transfer the solution to a clean, properly labeled storage bottle. The label should include the solution name, concentration, preparation date, and initials of the preparer.

Protocol 2: Preparation of Working Standard Solutions by Serial Dilution

This protocol describes the preparation of a series of working standards (e.g., 10, 50, 100 mg/L) from the 1000 mg/L stock solution using the dilution formula: $C_1V_1 = C_2V_2$.

- C1: Concentration of the stock solution (1000 mg/L)
- V₁: Volume of the stock solution to be transferred
- C₂: Desired concentration of the working solution
- V2: Final volume of the working solution
- Preparation of 100 mg/L Standard (in 100 mL flask):
 - Calculation: V₁ = (100 mg/L * 100 mL) / 1000 mg/L = 10 mL.
 - Procedure: Using a 10 mL Class A volumetric pipette, transfer 10.00 mL of the 1000 mg/L stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
- Preparation of 50 mg/L Standard (in 100 mL flask):
 - Calculation: V₁ = (50 mg/L * 100 mL) / 1000 mg/L = 5 mL.



- Procedure: Using a 5 mL Class A volumetric pipette, transfer 5.00 mL of the 1000 mg/L stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
- Preparation of 10 mg/L Standard (in 100 mL flask):
 - Calculation: V₁ = (10 mg/L * 100 mL) / 1000 mg/L = 1 mL.
 - Procedure: Using a 1 mL Class A volumetric pipette, transfer 1.00 mL of the 1000 mg/L stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

Data Presentation

The quantitative data for the preparation of the standard solutions are summarized in the table below.

Standard ID	Solute Mass (g)	Purity Assay	Final Volume (mL)	Concentrati on (mg/L or ppm)	Molar Concentrati on (mol/L)
Stock Solution	1.0000	≥99%	1000	1000	5.95 x 10 ⁻³
Working Std 1	(from stock)	N/A	100	100	5.95 x 10 ⁻⁴
Working Std 2	(from stock)	N/A	100	50	2.97 x 10 ⁻⁴
Working Std 3	(from stock)	N/A	100	10	5.95 x 10 ^{−5}

Note: Molar concentrations are calculated based on the molecular weight of 168.13 g/mol.

Storage and Stability

 Storage: Store all solutions in tightly sealed, clearly labeled glass or appropriate plastic containers.

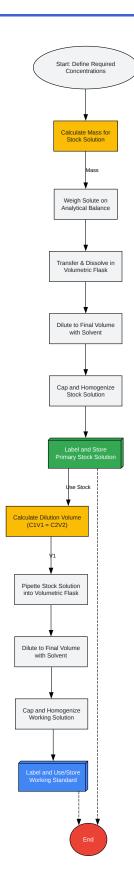


- Temperature: Store at room temperature or refrigerated (2-8 °C) to minimize microbial growth, especially for low-concentration standards.
- Stability: Stock solutions are generally stable for several months when stored properly.
 Working standards, particularly at low concentrations, should be prepared fresh daily or weekly as needed to ensure accuracy.

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of standard solutions.





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Caption: Workflow for preparing primary and working standard solutions.



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